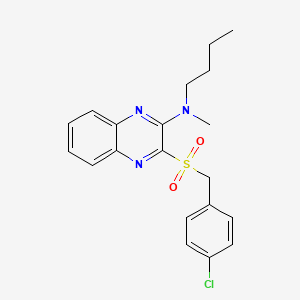
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide is a chemical compound with the CAS Number: 1041567-41-2. It has a molecular weight of 254.31 . The IUPAC name for this compound is (4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H14N2O3S . The SMILES representation of the compound is COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N .Scientific Research Applications
Synthesis and Characterization of Diethyltin-based Self-assemblies
Diethyltin(methoxy)methanesulfonate, reacting with t-butylphosphonic acid, led to the formation of three-dimensional self-assemblies. These compounds, identified through various spectroscopic methods, exhibit distinct structural motifs and are significant in the construction of supramolecular assemblies, demonstrating the potential of sulfonate-phosphonate ligands in creating complex structures (Shankar et al., 2011).
Asymmetric Hydrogenation Catalysis
The Cp*Ir(OTf)(MsDPEN) complex, where MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine, was used to catalyze the asymmetric hydrogenation of alpha-hydroxy aromatic ketones. This process achieved high enantioselectivities and was applicable to a broad substrate scope, indicating its usefulness in synthesizing enantiomerically pure compounds (Ohkuma et al., 2007).
Selective Hydrolysis of Methanesulfonate Esters
Research on the pH-dependent hydrolysis of specific methanesulfonate esters provided insights into the selective removal of these groups. This study demonstrated a methodology for removing potentially genotoxic alkyl esters of methane sulfonic acid, highlighting its importance in pharmaceutical synthesis and safety (Chan et al., 2008).
Kinetic and Spectroscopic Characterisation of Reactive Methanesulfonates
The study on highly reactive methanesulfonates (mesylates) provided valuable kinetic and spectroscopic data. These findings contribute to understanding the solvolysis reactions of mesylates and the effects of electronic and steric factors on their reactivity, which is crucial for designing better synthesis and reaction conditions (Bentley et al., 1994).
Stereoselective Microbial Reduction
The stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide demonstrated the potential of microbial cultures in producing chiral intermediates. This research opens avenues for the biological synthesis of complex molecules, such as beta-receptor antagonists, offering a green alternative to chemical synthesis (Patel et al., 1993).
Safety and Hazards
properties
IUPAC Name |
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMZIWPMKAEIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2690444.png)
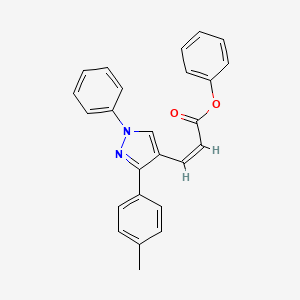
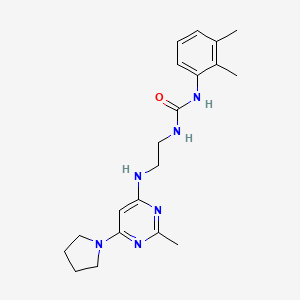

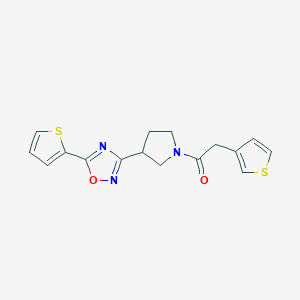
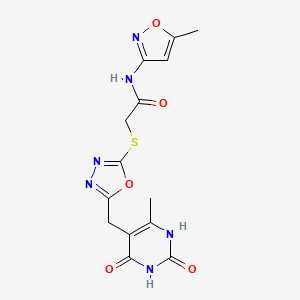
![N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea](/img/structure/B2690453.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690454.png)
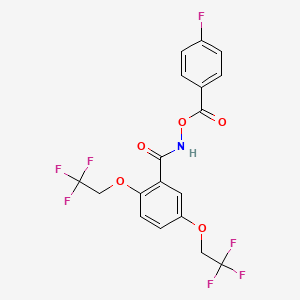
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2690460.png)
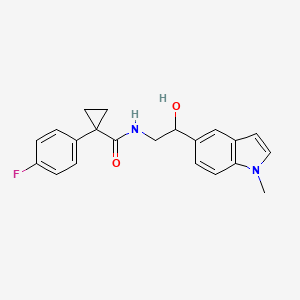

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)
